molecular formula C12H13N3O2 B1355373 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 108664-74-0

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B1355373
CAS No.: 108664-74-0
M. Wt: 231.25 g/mol
InChI Key: MGQQHBPLUHITEX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is an organic compound that features a methoxyphenyl group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxyphenyl and triazole moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. One common method is the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.

    1-(4-Methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)propan-1-one: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

Uniqueness: 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties. The presence of the 1,2,4-triazole ring, in particular, may confer different reactivity and interaction profiles compared to other triazole isomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-11-4-2-10(3-5-11)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQQHBPLUHITEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550413
Record name 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108664-74-0
Record name 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one as revealed by its crystal structure?

A1: The crystal structure of this compound reveals that the molecules form layers within the crystal lattice. These layers are parallel to the (1̅01) plane and are held together by intermolecular C—H⋯O hydrogen bonds []. This type of bonding suggests a degree of polarity within the molecule, influencing its packing arrangement. Furthermore, C—H⋯π interactions provide additional stabilization to the crystal structure []. These interactions indicate that the aromatic ring in the molecule plays a role in its overall solid-state packing.

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